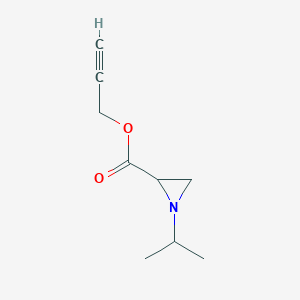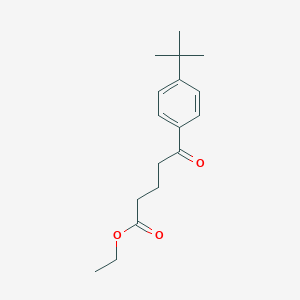![molecular formula C14H12N7NaO2 B010747 Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate CAS No. 100929-45-1](/img/structure/B10747.png)
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate
Descripción general
Descripción
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate is a useful research compound. Its molecular formula is C14H12N7NaO2 and its molecular weight is 333.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Labeling
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate and its derivatives have been explored in the field of chemical synthesis and labeling. Taylor et al. (1996) demonstrated the preparation of 4-Amino[7-14C]benzoic acid and its application in generating methyl esters and benzoates with specific activities for use in radiopharmaceuticals (Taylor et al., 1996). This indicates its potential utility in medical imaging and diagnostic procedures.
Potential Therapeutic Applications
Studies have investigated the therapeutic potential of sodium benzoate, a compound structurally related to this compound. For instance, Lane et al. (2013) found that sodium benzoate, as an add-on treatment for schizophrenia, significantly improved symptom domains and neurocognition in patients (Lane et al., 2013).
Synthesis of Related Compounds
Elliott et al. (1975) detailed the synthesis of N-10-methyl-4-thiofolic acid and related compounds, which are potential inhibitors of the cofactor forms of tetrahydrofolate, highlighting the role of compounds structurally similar to this compound in medicinal chemistry (Elliott et al., 1975).
Crystal Structure Analysis
The crystal structure of related compounds, such as the monosodium salt of 6-Amino-5-(2-carboxyphenyl)azouracil, was analyzed by Kivekäs et al. (1995), which contributes to understanding the structural properties and potential interactions of similar compounds (Kivekäs et al., 1995).
Effects on Neurological Disorders
Research by Matsuura et al. (2015) on sodium benzoate explored its effects on behavioral abnormalities in animal models, suggesting potential applications in treating neurological disorders (Matsuura et al., 2015).
Eco-Friendly Synthesis Processes
Ahad and Farooqui (2016) reported an eco-friendly synthesis process of pyridine derivatives promoted by sodium benzoate, demonstrating the compound's utility in greener chemical synthesis methodologies (Ahad & Farooqui, 2016).
Mecanismo De Acción
Target of Action
It is structurally similar to aminopterin , a known inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA.
Mode of Action
This binding would inhibit the synthesis of tetrahydrofolate, a critical cofactor in the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis .
Biochemical Pathways
The compound’s potential inhibition of DHFR would affect the folate pathway, leading to a decrease in the synthesis of purines and pyrimidines. This reduction could disrupt DNA, RNA, and protein synthesis, affecting cell growth and division .
Result of Action
The molecular and cellular effects of Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate’s action would likely involve a decrease in DNA, RNA, and protein synthesis due to the disruption of purine and pyrimidine production . This could lead to cell growth inhibition and potential cell death, particularly in rapidly dividing cells.
Análisis Bioquímico
Biochemical Properties
Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate plays a crucial role in biochemical reactions, particularly in the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids . By inhibiting DHFR, this compound disrupts the folate cycle, leading to a decrease in the synthesis of DNA, RNA, and proteins . This compound also interacts with other enzymes and proteins involved in folate metabolism, further influencing cellular functions .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting cell proliferation and inducing apoptosis in rapidly dividing cells, such as cancer cells . This compound affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis . Additionally, this compound impacts gene expression by altering the transcription of genes involved in folate metabolism and cell cycle control . It also affects cellular metabolism by disrupting the synthesis of nucleotides and amino acids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of dihydrofolate reductase, thereby inhibiting its activity . This binding prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of tetrahydrofolate and subsequent disruption of DNA, RNA, and protein synthesis . Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, to modulate its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under specific conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Over time, degradation of the compound may occur, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and other folate-dependent enzymes, influencing the synthesis of nucleotides and amino acids . This compound affects metabolic flux by altering the levels of metabolites involved in the folate cycle and related pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
sodium;4-[(2,4-diaminopteridin-6-yl)methylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2.Na/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23;/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXULQWYAMJQGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394646 | |
| Record name | Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-45-1 | |
| Record name | Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)




![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)


